molecular formula C12H17ClFN B13249372 [(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine

[(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine

Cat. No.: B13249372
M. Wt: 229.72 g/mol
InChI Key: CQBUXPSAVALBFT-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17ClFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms, and the amine group is attached to a pentan-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-6-fluorophenyl)methylamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may produce amines or alkanes.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

(2-Chloro-6-fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Chloro-6-fluorophenyl)methylamine: This compound has a similar structure but with a different alkyl chain, which can affect its chemical properties and biological activity.

    (2-Chloro-6-fluorophenyl)methylamine: The shorter alkyl chain in this compound can lead to differences in solubility and reactivity.

    (2-Chloro-6-fluorophenyl)methylamine: The longer alkyl chain in this compound can result in increased hydrophobicity and altered pharmacokinetic properties.

The uniqueness of (2-Chloro-6-fluorophenyl)methylamine lies in its specific substitution pattern and the balance between hydrophobic and hydrophilic properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]pentan-3-amine

InChI

InChI=1S/C12H17ClFN/c1-3-9(4-2)15-8-10-11(13)6-5-7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3

InChI Key

CQBUXPSAVALBFT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(C=CC=C1Cl)F

Origin of Product

United States

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